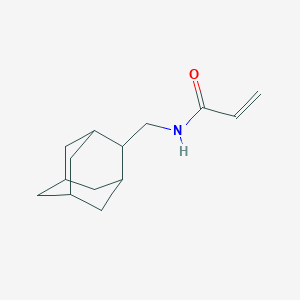![molecular formula C13H14N4O3 B2730602 2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 861208-14-2](/img/structure/B2730602.png)
2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxyphenylacetonitrile is a chemical compound used as an intermediate in the preparation of various pharmaceuticals . It has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .
Synthesis Analysis
The synthesis of 3,4-Dimethoxyphenylacetonitrile involves decarboxylation, aldoxime reaction, and dehydration reaction . The decarboxylation is performed on 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water . The product is then extracted with an organic solvent and subjected to an aldoxime reaction with sodium bicarbonate and hydroxylamine hydrochloride . Finally, a phase-transfer catalyst and alkali are added for direct reflux and water division, obtaining the finished products through recrystallization in ethanol .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxyphenylacetonitrile is C10H11NO2 . The InChI Key is ASLSUMISAQDOOB-UHFFFAOYSA-N . The SMILES string representation is COC1=CC=C(CC#N)C=C1OC .
Physical And Chemical Properties Analysis
3,4-Dimethoxyphenylacetonitrile appears as a white to pale cream solid . It has a melting point of 60.0-66.0°C . It is insoluble in water but soluble in methanol .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Compounds with structures similar to 2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile are often explored for their roles in catalysis and organic synthesis. For example, the use of heterocyclic compounds as catalysts in the electrochemical reduction of CO2 has been investigated, highlighting the potential of nitrogen-containing heterocycles in catalysis and sustainable chemistry (Nganga et al., 2017). Similarly, the synthesis and physicochemical properties of triazole derivatives, including those with methoxyphenyl groups, have been studied for their antitumor, anti-inflammatory, and antioxidant activities, suggesting a route for the development of new pharmaceutical agents (Sameluk & Kaplaushenko, 2015).
Materials Science and Photophysical Properties
In materials science, the structural features of compounds similar to the one are often key to developing new materials with desirable optical and electronic properties. For instance, the study of benz(2-heteroaryl)cyanoximes and their thallium(I) complexes as blue emitters at room temperature suggests potential applications in designing new materials for optical devices and displays (Ilkun et al., 2008). This underscores the relevance of heterocyclic and cyanoxime compounds in the development of photophysical materials.
Safety and Hazards
3,4-Dimethoxyphenylacetonitrile is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-15-16(7-6-14)13(18)17(9)10-4-5-11(19-2)12(8-10)20-3/h4-5,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHFOYRHQMBNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=C(C=C2)OC)OC)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2730524.png)


![Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2730529.png)

![N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2730532.png)


![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2730538.png)
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2730539.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2730540.png)
